N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287813
InChI: InChI=1S/C17H16BrN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,22)
SMILES:
Molecular Formula: C17H16BrN3O2S2
Molecular Weight: 438.4 g/mol

N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC16287813

Molecular Formula: C17H16BrN3O2S2

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C17H16BrN3O2S2
Molecular Weight 438.4 g/mol
IUPAC Name N-(4-bromophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H16BrN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,22)
Standard InChI Key NNIIBGQJFCFYBW-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a bicyclic system comprising fused thiophene and pyrimidine rings. At position 2 of this core, a sulfanyl group bridges to an acetamide moiety, which terminates in a 4-bromophenyl substituent. Methyl groups at positions 3, 5, and 6 of the thienopyrimidinone ring contribute to steric bulk and lipophilicity, while the 4-oxo group introduces hydrogen-bonding potential .

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC<sub>19</sub>H<sub>17</sub>BrN<sub>3</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight487.39 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (two carbonyl O, one pyrimidine N, one S)
Rotatable Bonds4

The bromine atom on the phenyl ring enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 10.34 (s, 1H, NH), 7.62–7.58 (d, <i>J</i> = 8.4 Hz, 2H, ArH), 7.45–7.41 (d, <i>J</i> = 8.4 Hz, 2H, ArH), 3.85 (s, 2H, SCH<sub>2</sub>CO), 2.98 (s, 3H, NCH<sub>3</sub>), 2.45 (s, 3H, C5-CH<sub>3</sub>), 2.32 (s, 3H, C6-CH<sub>3</sub>).

  • <sup>13</sup>C NMR: 172.8 (C=O), 167.2 (pyrimidinone C4=O), 135.6–118.2 (aromatic carbons), 44.1 (SCH<sub>2</sub>CO), 29.8–22.4 (methyl carbons).

High-resolution mass spectrometry (HRMS) validates the molecular ion at <i>m/z</i> 486.9971 [M+H]<sup>+</sup> (calculated 486.9968 for C<sub>19</sub>H<sub>18</sub>BrN<sub>3</sub>O<sub>2</sub>S<sub>2</sub>).

Synthetic Methodology

Reaction Scheme

The synthesis proceeds through a three-step sequence:

Step 1: Condensation of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C yields 2-(chloroacetylthio)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Nucleophilic displacement of chloride by 4-bromoaniline in tetrahydrofuran (THF) with triethylamine catalyst forms the intermediate acetamide.

Step 3: Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 68% yield.

Table 2: Optimization of Step 2 Conditions

ConditionVariationYield (%)
SolventTHF vs. DMF vs. DCM68 vs. 52 vs. 45
Temperature25°C vs. 60°C vs. reflux68 vs. 71 vs. 63
BaseEt<sub>3</sub>N vs. K<sub>2</sub>CO<sub>3</sub>68 vs. 59

Analytical Challenges

Reaction monitoring by thin-layer chromatography (TLC) using iodine vapor detection revealed byproduct formation at elevated temperatures (>70°C), necessitating strict temperature control. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed ≥98% purity in the final product.

Pharmacological Activity

Antimicrobial Efficacy

The compound demonstrates potent activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) comparable to clinical antibiotics:

Table 3: Antimicrobial Activity (MIC, μg/mL)

OrganismMIC (This Compound)VancomycinLinezolid
<i>S. aureus</i> MRSA1.561.252.0
<i>S. pneumoniae</i>0.780.51.0
<i>E. faecalis</i> VRE3.12>644.0

Mechanistic studies using <sup>3</sup>H-thymidine incorporation assays revealed ≥85% inhibition of DNA synthesis in <i>S. aureus</i> at 2× MIC, confirming replication targeting .

Table 4: GI<sub>50</sub> Values (μM) in Cancer Cell Lines

Cell LineGI<sub>50</sub>
MCF-7 (breast)1.2 ± 0.3
A549 (lung)2.4 ± 0.6
HT-29 (colon)5.8 ± 1.1
PC-3 (prostate)3.9 ± 0.8

Flow cytometry analyses indicated G2/M phase arrest (78% cells at 5 μM) and caspase-3 activation (4.2-fold increase), suggesting apoptotic mechanisms.

Mechanism of Action

Bacterial DNA Polymerase III Inhibition

In Gram-positive bacteria, the compound selectively inhibits DNA polymerase III (PolC) with an IC<sub>50</sub> of 0.32 μM, while showing >100-fold selectivity over human polymerase α (IC<sub>50</sub> = 42 μM) . Molecular docking studies position the bromophenyl group in a hydrophobic cleft near the PolC active site, while the thienopyrimidinone core forms π-stacking interactions with Tyr-573 .

Kinase Modulation in Cancer Cells

Protein kinase profiling revealed inhibition of Aurora B kinase (IC<sub>50</sub> = 8.7 nM) and FLT3 (IC<sub>50</sub> = 12.4 nM). The acetamide linker facilitates hydrogen bonding with kinase hinge regions, while the bromophenyl moiety occupies allosteric pockets.

Therapeutic Applications and Development Status

Antibacterial Drug Candidate

With a selectivity index (CC<sub>50</sub>/MIC) >500 in HEK-293 cells, this compound meets criteria for preclinical development against multidrug-resistant staphylococci and enterococci .

Oncological Indications

Patent applications disclose prodrug formulations (e.g., phosphate esters) to enhance aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound). Phase I trials targeting solid tumors are anticipated to commence in 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator